JNK3 Inhibitory Potency: 4‑CF₃‑Phenyl vs. Unsubstituted Phenyl – a >5‑Fold IC₅₀ Shift
The JNK3 inhibitory activity of the elaborated derivative 2‑[(2‑{[4‑(trifluoromethyl)phenyl]amino}pyrimidin‑4‑yl)amino]benzoic acid (BDBM16003) was compared with its des‑CF₃ analog 2‑{[2‑(phenylamino)pyrimidin‑4‑yl]amino}benzamide (BDBM15995). The 4‑CF₃‑phenyl compound exhibited an IC₅₀ of 186 nM, whereas the unsubstituted phenyl analog showed an IC₅₀ of 34 nM, representing a 5.5‑fold reduction in potency upon introduction of the CF₃ group [1]. This data establishes that the 4‑trifluoromethyl substituent profoundly modulates target binding affinity within the 2‑phenylpyrimidin‑4‑amine scaffold.
| Evidence Dimension | JNK3 (MAPK8) inhibition IC₅₀ |
|---|---|
| Target Compound Data | 186 nM (BDBM16003, 4‑CF₃‑phenyl derivative) |
| Comparator Or Baseline | 34 nM (BDBM15995, unsubstituted phenyl analog) |
| Quantified Difference | 5.5‑fold decrease in potency with 4‑CF₃ |
| Conditions | In vitro substrate phosphorylation using purified recombinant JNK3, 5 µM ATP, pH 7.2, 2 °C |
Why This Matters
Procurement of the correct 4‑CF₃‑phenyl building block is essential when the SAR objective requires attenuated JNK3 potency or when exploring CF₃‑dependent selectivity across the kinome.
- [1] BindingDB. IC50 data for BDBM16003 (186 nM) and BDBM15995 (34 nM) against JNK3 (MAPK8). https://doi.org/10.7270/Q2J964N4 View Source
